molecular formula C21H31N5O9 B6297667 Maleimide-NODA-GA CAS No. 1440903-11-6

Maleimide-NODA-GA

Cat. No.: B6297667
CAS No.: 1440903-11-6
M. Wt: 497.5 g/mol
InChI Key: SJUXYJQNMNJVFX-UHFFFAOYSA-N
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Description

Maleimide-NODA-GA is a bifunctional chelator widely used in radiopharmaceutical development for nuclear medicine and molecular imaging. Its structure comprises two critical functional groups:

  • Maleimide: A thiol-reactive group enabling covalent conjugation to cysteine residues in peptides, antibodies, or other biomolecules.
  • NODA-GA (1,4,7-triazacyclononane-1,4-diacetic acid-7-glutaric acid): A macrocyclic chelator optimized for stable coordination of radiometals such as gallium-68 (⁶⁸Ga), copper-64 (⁶⁴Cu), and zirconium-89 (⁸⁹Zr) .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Maleimide-NODA-GA involves the reaction of maleimide with NODA-GA (1,4,7-triazacyclononane,1-glutaric acid-4,7-acetic acid). The process typically includes the following steps:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for high yield and purity, often involving automated synthesis and purification techniques to ensure consistency and quality .

Chemical Reactions Analysis

Primary Reaction: Thiol-Maleimide Michael Addition

The cornerstone of Maleimide-NODA-GA's reactivity is the thiol-maleimide Michael addition , a click chemistry reaction enabling site-specific bioconjugation. This reaction occurs between the maleimide moiety and cysteine residues in peptides or proteins, forming a stable thiosuccinimide bond .

Key Features of the Reaction

  • pH Dependency : Optimal reaction occurs at pH 6.5–7.5 , with reduced efficiency outside this range .

  • Specificity : Selective for free thiol (-SH) groups, making it ideal for cysteine-containing biomolecules .

  • Kinetics : Rapid conjugation under mild conditions (room temperature, 30–60 minutes) .

Reagents and Reaction Conditions

The following table summarizes reagents and conditions from published studies:

ParameterExample from Research StudiesSource
Thiol Source Cysteine residues in proteins (e.g., Affibody molecules, PD-L1-targeting peptides)
Buffer Phosphate buffer (0.1 M, pH 7.2) or sodium acetate (pH 4.0 post-conjugation)
Temperature Room temperature (20–25°C)
Reaction Time 30 minutes to 1 hour
Purification Ultrafiltration (MW cutoff: 10–100 kDa) or PD-10 column

Reaction Products and Stability

  • Primary Product : Thiosuccinimide conjugate, stable under physiological conditions but slowly reversible at elevated pH or in the presence of competing thiols .

  • Radiolabeling Efficiency :

    • ≥95% radiochemical yield when labeling with gallium-68 under optimized conditions (37°C, 10 minutes) .

    • In vivo Stability : Minimal dissociation of ⁶⁸Ga from NODAGA chelator observed in murine serum over 4 hours .

Site-Specific Protein Labeling

  • Case Study : Conjugation of MMA-NODAGA (a derivative) to anti-HER2 Affibody molecules resulted in specific tumor uptake (14.1 ± 5.3% ID/g in EGFR-expressing tumors) .

  • Comparative Data : this compound outperformed DOTA-based chelators in stability and target retention .

PET Imaging Probes

  • Example : ⁶⁸Ga-NODAGA-BMS986192, a PD-L1-targeting probe, demonstrated efficient tumor delineation in preclinical models (tumor-to-muscle ratio: 5.7 ± 1.2 at 1 hour post-injection) .

Limitations and Mitigation Strategies

  • pH Sensitivity : Requires strict pH control during conjugation to avoid hydrolysis of maleimide .

  • Competing Reactions : Free thiols in biological matrices (e.g., glutathione) may reduce labeling efficiency. Mitigated via TCEP reduction of disulfide bonds prior to conjugation .

Comparative Analysis with Alternative Chelators

ChelatorStability with ⁶⁸GaThiol ReactivityTarget Retention (In Vivo)
This compoundHighSite-specific~80% at 4 hours
DOTAModerateNon-specific~50% at 4 hours
NOTAHighNon-specific~70% at 4 hours

Synthetic Protocols

A representative protocol for this compound conjugation :

  • Activation : Dissolve this compound in phosphate buffer (pH 7.2).

  • Conjugation : Add to thiol-containing protein (e.g., 20 nmol protein with 300 nmol chelator).

  • Purification : Use ultrafiltration (10–100 kDa cutoff) or size-exclusion chromatography.

  • Radiolabeling : Incubate with ⁶⁸Ga eluate (0.05 M HCl) at 37°C for 10 minutes.

Scientific Research Applications

Key Applications

  • Radiopharmaceuticals for PET Imaging
    • Maleimide-NODA-GA is predominantly used in the development of radiopharmaceuticals for Positron Emission Tomography (PET) imaging. It forms stable complexes with gallium-68, enabling precise imaging of biological processes.
    • Case Study : A study demonstrated the successful application of a 68Ga-labeled probe using this compound for tumor delineation in animal models, showcasing its efficacy in visualizing cancerous tissues .
  • Bioconjugation Techniques
    • The compound facilitates site-selective bioconjugation of cysteine-containing peptides and proteins through the maleimide-thiol reaction (Michael addition). This specificity allows researchers to label biomolecules without altering their biological activity.
    • Research Findings : A comparative analysis indicated that while maleimide-based conjugates often faced stability issues post-injection, alternative bifunctional chelators like PODS showed improved performance .
  • Development of Diagnostic Agents
    • This compound is utilized in crafting diagnostic imaging agents targeting specific biomarkers. Its ability to bind with antibodies enhances the specificity of imaging agents used in oncology.
    • Example : The 68Ga-NODAGA-BMS986192 probe was developed for visualizing PD-L1 expression in tumors using this compound as a chelator, demonstrating its potential in cancer diagnostics .
  • Protein-Protein Interaction Studies
    • The compound's reactivity with thiol groups makes it an essential tool for studying protein-protein interactions. By labeling proteins selectively, researchers can investigate complex biological pathways.
    • Application : In a study involving various proteins, this compound was used to modify proteins while preserving their biological functions, allowing detailed interaction studies .

Comparative Data Table

Application AreaDescriptionKey Findings/Case Studies
RadiopharmaceuticalsUsed for PET imaging with gallium-68Successful tumor imaging in preclinical studies
BioconjugationSite-selective labeling of peptides/proteinsStability issues noted compared to PODS alternatives
Diagnostic AgentsDevelopment of agents targeting specific biomarkersEffective PD-L1 visualization using 68Ga-NODAGA-BMS986192
Protein InteractionStudies on protein-protein interactionsMaintained biological activity while modifying proteins

Mechanism of Action

The mechanism of action of Maleimide-NODA-GA involves its ability to form stable complexes with gallium-68. The maleimide group reacts with thiol groups on proteins or peptides, forming a covalent bond. This allows the gallium-68-labeled compound to specifically target and bind to certain proteins or receptors in the body. The resulting complex can then be visualized using PET imaging, providing detailed information about the biological processes and molecular targets involved .

Comparison with Similar Compounds

Key Properties :

  • Molecular Formula : C₂₁H₃₁N₅O₉
  • Molecular Weight : 497.21 g/mol
  • CAS Number : 1440903-11-6
  • Charge of Metal Complexes: Forms positively charged radiometal complexes (e.g., [⁶⁸Ga]Ga-NODA-GA⁺), promoting renal excretion and improving target-to-background contrast in imaging .

Comparison with Similar Compounds

Maleimide-NODA-GA vs. Maleimide-NOTA

Parameter This compound Maleimide-NOTA
Chelator Structure NODA-GA (diacetic acid + glutamic acid side chain) NOTA (1,4,7-triazacyclononane triacetic acid)
Charge of Metal Complex +1 (e.g., [⁶⁸Ga]Ga-NODA-GA⁺) Neutral (e.g., [⁶⁸Ga]Ga-NOTA)
Excretion Pathway Renal (due to positive charge) Mixed (neutral complexes may accumulate in liver)
Molecular Weight 497.21 g/mol ~435 g/mol (estimated)
Key Applications Immuno-PET (e.g., PD-L1 imaging) General radiometal labeling
Stability High stability with ⁶⁸Ga (log K ~23) Moderate stability (log K ~21 for ⁶⁸Ga)
CAS Number 1440903-11-6 1295584-83-6

Rationale for Selection :

  • This compound is preferred for applications requiring renal clearance and reduced hepatobiliary retention, whereas Maleimide-NOTA is suitable for neutral complexes targeting non-renal tissues .

This compound vs. NODA-GA-NHS Ester

Parameter This compound NODA-GA-NHS Ester
Conjugation Chemistry Thiol-specific (cysteine residues) Amine-specific (lysine residues)
Reaction Conditions pH 7.4, 25°C, 1 hour pH 8.5–9.0, 4°C, 2 hours
Stability of Conjugate Stable in vivo (resistant to hydrolysis) Susceptible to hydrolysis at basic pH
Key Applications Site-specific labeling of engineered proteins Random lysine labeling of antibodies
CAS Number 1440903-11-6 1407166-70-4

Rationale for Selection :

  • This compound ensures site-specific conjugation, critical for maintaining antigen-binding affinity in antibody-based probes. NODA-GA-NHS ester is cost-effective for high-throughput lysine labeling but lacks specificity .

This compound vs. p-NCS-Benzyl-NODA-GA

Parameter This compound p-NCS-Benzyl-NODA-GA
Conjugation Chemistry Thiol-specific (maleimide) Amine-specific (isothiocyanate)
Charge of Metal Complex +1 +1
Molecular Weight 497.21 g/mol 752.9 g/mol (p-NCS-Bz-DFO, similar class)
Key Applications Thiol-containing biomolecules Amine-rich surfaces (e.g., nanoparticles)
CAS Number 1440903-11-6 1660127-21-8

Rationale for Selection :

  • p-NCS-Benzyl-NODA-GA is ideal for labeling amine-rich structures but requires longer reaction times (12–24 hours). This compound offers faster, thiol-selective coupling .

Research Findings and Case Studies

  • Preclinical Study: In a 2022 study, ⁶⁸Ga-NODAGA-BMS986192 (conjugated via this compound) demonstrated >95% radiochemical purity and high tumor uptake (SUVₘₐₓ = 4.2) in PD-L1-positive murine models, outperforming DOTA-based analogs in stability and contrast .
  • Charge-Dependent Clearance: Positively charged [⁶⁸Ga]Ga-NODA-GA⁺ complexes reduced liver uptake by 40% compared to neutral NOTA conjugates, confirming improved pharmacokinetics .

Biological Activity

Maleimide-NODA-GA is a bifunctional chelator that plays a significant role in radiopharmaceuticals, particularly in positron emission tomography (PET) imaging. Its unique properties allow it to effectively label peptides and antibodies, facilitating the visualization and tracking of biomolecules within biological systems. This article explores the biological activity of this compound, including its mechanisms of action, pharmacokinetics, and applications in scientific research.

Overview of this compound

  • Chemical Structure : this compound consists of a maleimide moiety that reacts with thiol groups, particularly cysteine residues, allowing for stable covalent bonding.
  • Functionality : It is primarily used to label proteins and peptides for imaging purposes, particularly with gallium-68, enhancing the specificity and stability of radiolabeled agents.

Thiol-Maleimide Reaction : The core mechanism involves a Michael addition where the maleimide acts as an electrophile that reacts with the nucleophilic thiol group from cysteine residues on target proteins. This reaction results in the formation of a stable thiosuccinimide product.

  • Reaction Conditions : The thiol-maleimide reaction typically occurs at a pH range of 6.5 to 7.5, with optimal conditions around pH 7.0 .

Pharmacokinetics

The pharmacokinetic profile of this compound can be tailored based on the bioconjugates' size, charge, and hydrophobicity. Studies have shown that:

  • In Vivo Stability : After radiolabeling with gallium-68, conjugates exhibit high stability in murine serum .
  • Tumor Uptake : In high EGFR-expressing tumor models, [^68Ga]Ga-NODAGA-Maleimide demonstrated specific tumor uptake rates of approximately 14.1 ± 5.3% ID/g at one hour post-injection .

Case Studies

  • Tumor Imaging : A study utilizing [^68Ga]Ga-NODAGA-Maleimide showed effective tumor delineation in mice models, demonstrating its potential in cancer diagnostics .
  • Protein Labeling : The compound has been successfully used to label various proteins and peptides, enabling tracking and visualization in cellular studies .

Data Table: Summary of Key Findings

Study FocusKey FindingsReference
Tumor ImagingSpecific uptake in tumors; effective delineation
Protein LabelingHigh recovery rates post-labeling
PharmacokineticsHigh stability in serum; tailored ADME properties

Cellular Effects

The biological effects of this compound are primarily linked to its ability to label biomolecules:

  • Cellular Interaction : The compound's interaction with cysteine residues allows for targeted labeling without significantly altering the biological activity of the proteins involved .
  • Safety Profile : Preliminary studies indicate a favorable safety profile when used in animal models for imaging applications .

Q & A

Basic Research Questions

Q. What are the critical steps in synthesizing Maleimide-NODA-GA and ensuring its purity for biomedical applications?

this compound synthesis involves coupling the maleimide group to the NODA-GA macrocycle. Key steps include:

  • Purification via reverse-phase HPLC to remove unreacted intermediates.
  • Characterization using 1H^1H/13C^{13}C-NMR to confirm structural integrity and LC-MS to verify molecular weight.
  • Quantifying residual solvents or free chelators via UV-Vis spectroscopy at 280 nm (for maleimide) .

Q. How can researchers conjugate this compound to thiol-containing biomolecules without compromising biological activity?

  • Reduce disulfide bonds in biomolecules (e.g., antibodies) using tris(2-carboxyethyl)phosphine (TCEP) at pH 6.5–7.0.
  • React this compound with reduced thiols at a 5:1 molar ratio (chelator:protein) in degassed PBS (pH 7.2) for 2 hours at 4°C.
  • Purify conjugates using size-exclusion chromatography and validate via SDS-PAGE or MALDI-TOF to confirm retention of bioactivity .

Q. What validation steps are necessary to confirm successful conjugation of this compound to a target protein?

  • Free thiol quantification : Use Ellman’s assay to ensure <10% residual thiols post-conjugation.
  • Size analysis : SDS-PAGE under non-reducing conditions to detect shifts in molecular weight.
  • Functional assays : Compare binding affinity (e.g., ELISA) of conjugated vs. native proteins to confirm retained activity .

Q. What are the key considerations for characterizing the purity and structural integrity of this compound post-synthesis?

  • Purity : HPLC with UV detection (λ = 254 nm) to ensure >95% purity.
  • Structural validation : 1H^1H-NMR peaks at δ 6.7–6.9 ppm (maleimide protons) and δ 3.1–3.5 ppm (NODA-GA macrocycle protons).
  • Mass confirmation : High-resolution MS to match theoretical and observed molecular weights .

Advanced Research Questions

Q. What methodologies are recommended for quantifying the radiometal (e.g., gallium-68) complexation efficiency of this compound conjugates under physiological conditions?

  • Radiolabeling : Incubate conjugates with 68GaCl3^{68}\text{GaCl}_3 in 0.1 M sodium acetate (pH 4.5) at 95°C for 15 minutes.
  • Efficiency analysis : Use instant thin-layer chromatography (iTLC) with silica gel strips (mobile phase: 0.1 M citrate, pH 5.0) to separate free 68Ga3+^{68}\text{Ga}^{3+} from complexes.
  • Stability testing : Inculate labeled conjugates in human serum at 37°C for 24 hours and measure radiochemical purity via HPLC with gamma detection .

Q. How should researchers design experiments to compare the in vivo stability of gallium-68 complexes formed with this compound versus DOTA?

  • Biodistribution studies : Administer 68Ga ^{68}\text{Ga}-labeled this compound and DOTA conjugates in murine models.
  • Imaging : Perform longitudinal SPECT/CT scans at 1, 4, and 24 hours post-injection to compare retention in target tissues.
  • Ex vivo analysis : Measure radioactivity in organs (e.g., liver, kidneys) using a gamma counter and calculate %ID/g .

Q. What analytical techniques resolve discrepancies in reported conjugation efficiencies of this compound across studies?

  • Standardization : Use fixed molar ratios (chelator:protein) and reaction times.
  • Quantitative SDS-PAGE : Stain gels with Coomassie Blue and quantify band intensity shifts to determine conjugation efficiency.
  • Statistical rigor : Apply ANOVA to assess variability between replicates and studies .

Q. How can researchers optimize reaction conditions to minimize maleimide hydrolysis during conjugation?

  • pH control : Maintain reaction buffers at pH 6.5–7.0 to reduce hydrolysis.
  • Temperature : Conduct reactions at 4°C instead of room temperature.
  • Kinetic monitoring : Track maleimide consumption via UV-Vis absorbance at 300 nm .

Q. What strategies address inconsistent radiochemical yields when labeling heat-sensitive biomolecules with this compound?

  • Mild conditions : Label at 25°C for 30 minutes instead of elevated temperatures.
  • Stabilizers : Add trehalose (1% w/v) to prevent protein denaturation.
  • Purification : Use centrifugal filters (30 kDa MWCO) to remove unreacted 68Ga3+^{68}\text{Ga}^{3+} .

Q. How does the thermodynamic stability of this compound radiometal complexes influence long-term imaging performance?

  • Stability constants : Determine via potentiometric titrations (log K for Ga3+^{3+}: ~21).
  • Challenge assays : Incubate complexes with 100-fold excess Fe3+^{3+} or Zn2+^{2+} and measure dissociation via gamma counting.
  • In vivo correlation : Compare tumor-to-background ratios in PET imaging at 2 vs. 24 hours post-injection .

Methodological Notes

  • Data contradiction analysis : For conflicting results (e.g., variable chelation efficiency), standardize protocols (pH, temperature, chelator:metal ratio) and use triplicate experiments with error bars .
  • Advanced validation : Include ICP-MS for metal quantification and circular dichroism to assess structural changes in biomolecules post-conjugation .

Properties

IUPAC Name

2-[4,7-bis(carboxymethyl)-1,4,7-triazonan-1-yl]-5-[2-(2,5-dioxopyrrol-1-yl)ethylamino]-5-oxopentanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H31N5O9/c27-16(22-5-6-26-17(28)3-4-18(26)29)2-1-15(21(34)35)25-11-9-23(13-19(30)31)7-8-24(10-12-25)14-20(32)33/h3-4,15H,1-2,5-14H2,(H,22,27)(H,30,31)(H,32,33)(H,34,35)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SJUXYJQNMNJVFX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN(CCN1CC(=O)O)C(CCC(=O)NCCN2C(=O)C=CC2=O)C(=O)O)CC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H31N5O9
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

497.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

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Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Maleimide-NODA-GA
Maleimide-NODA-GA
Maleimide-NODA-GA
Maleimide-NODA-GA
Maleimide-NODA-GA
Maleimide-NODA-GA

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